N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide
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Overview
Description
“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves reactions with aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained . The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques .Molecular Structure Analysis
The structure of the benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction . The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives are characterized by the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The IR, 1H-NMR, 13C-NMR data provide information about the physical and chemical properties of the compound .Scientific Research Applications
Metabolism and Disposition
A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, [14C]SB-649868, highlights the processes of drug metabolism and elimination, which are crucial for understanding the pharmacokinetics of similar compounds. This research identified principal circulating components and metabolites in plasma, indicating extensive metabolism with principal elimination via feces, and minor urinary excretion. Understanding these processes is vital for developing new drugs with optimal absorption, distribution, metabolism, and excretion (ADME) profiles (Renzulli et al., 2011).
Pharmacokinetics
Pharmacokinetic studies, such as those investigating midazolam, a water-soluble benzodiazepine, provide insights into the body's handling of drugs post-administration. These studies are essential for determining the appropriate dosages and administration routes for new compounds to ensure they reach the therapeutic target effectively while minimizing adverse effects (Amrein et al., 1981).
Therapeutic Applications
Research on amisulpride, a substituted benzamide with high selectivity for dopamine D2 and D3 receptors, illustrates the potential therapeutic applications of compounds targeting specific receptors in the brain. Amisulpride's effectiveness in treating both negative and positive symptoms of schizophrenia at different dose ranges showcases how structural and functional understanding of compounds can lead to targeted therapies (Xiberas et al., 2001).
Toxicology and Safety
The study on temozolomide's efficacy in treating low-grade glioma demonstrates the importance of evaluating the safety and potential adverse effects of new compounds. Such research is critical for ensuring that therapeutic benefits outweigh the risks, guiding the development of safer and more effective drugs (Quinn et al., 2003).
Mechanism of Action
The mechanism of action of benzimidazole derivatives is often related to their ability to interact with biological targets. For instance, some benzimidazole derivatives were found to have significant interactions with cyclin-dependent kinase-8, which could make them prospective agents for treating colon cancer . The tumor inhibitory mechanism of the Pd (II) complex is due to its antiangiogenic effect and promotion of apoptosis .
Safety and Hazards
The safety and hazards of benzimidazole derivatives depend on their specific structures and biological activities. Some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-5-17-30(4-2)34(32,33)22-15-13-19(14-16-22)26(31)27-21-10-8-9-20(18-21)25-28-23-11-6-7-12-24(23)29-25/h6-16,18H,3-5,17H2,1-2H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKSZYSMGAKZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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